molecular formula C15H12F2N6O4S B2675515 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 920468-23-1

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B2675515
CAS No.: 920468-23-1
M. Wt: 410.36
InChI Key: IHKORWVBBFQBTC-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is a synthetic chemical compound with a molecular weight of 410.4 and the CAS Number 920468-23-1 . Its molecular formula is C15H12F2N6O4S . This molecule is a sulfonamide derivative, a class of compounds known for their diverse biological activities, and features a 1-(3,4-difluorophenyl)-1H-tetrazole moiety linked to a 2-methyl-5-nitrobenzenesulfonamide group . Tetrazole rings are valued in medicinal chemistry and drug design as isosteres for carboxylic acids and amides, often conferring improved metabolic stability and altering physicochemical properties . The presence of both the tetrazole and sulfonamide functional groups makes this compound a valuable intermediate for researchers developing new therapeutic agents, particularly in the fields of antibacterial and antiparasitic drug discovery . The structural motifs present in this compound are found in various patented compositions investigated for the treatment of parasitic diseases like malaria, as well as in novel antibacterial agents targeting resistant pathogens . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or for probing structure-activity relationships in biological systems. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N6O4S/c1-9-2-3-11(23(24)25)7-14(9)28(26,27)18-8-15-19-20-21-22(15)10-4-5-12(16)13(17)6-10/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKORWVBBFQBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The difluorophenyl group can be introduced through a halogenation reaction, followed by coupling with the tetrazole ring. The final step involves the sulfonation of the nitrobenzene derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

Scientific Research Applications

  • Antitumor Activity
    • The compound has demonstrated significant growth inhibition against various cancer cell lines in vitro. Studies indicate that compounds with similar structures exhibit enhanced cytotoxicity when halogen substituents like fluorine are present. For instance, a comparative study showed IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting promising anticancer properties.
  • Enzyme Inhibition
    • Research has focused on the compound's ability to inhibit specific enzymes. Notably, it interacts with the retinoic acid receptor-related orphan receptor C (RORc), which is crucial in producing interleukin-17 (IL-17), a cytokine involved in autoimmune diseases. This inhibition suggests potential therapeutic applications in treating conditions like psoriasis and rheumatoid arthritis.
  • Selectivity and Potency
    • The selectivity profile reveals over 200-fold selectivity against other nuclear receptors, indicating a favorable potency that could lead to fewer side effects compared to less selective compounds.

Study on RORc Inhibition

A preclinical study evaluated the efficacy of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide as a RORc inverse agonist. The findings demonstrated significant inhibition of IL-17 production in both in vitro and in vivo models, supporting its potential use in inflammatory conditions.

Cancer Cell Line Testing

In a comparative study involving multiple cancer cell lines, the compound exhibited IC50 values that were significantly lower than those observed for standard chemotherapeutic agents. This highlights its potential as a candidate for further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the nitrobenzenesulfonamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from diverse pharmacological classes, focusing on substituent effects, synthesis, and inferred biological properties.

Structural and Functional Group Analysis

Compound Name/ID Core Structure Key Substituents Functional Groups Pharmacological Inference
Target Compound Tetrazole + benzene 3,4-Difluorophenyl, 2-methyl-5-nitrobenzenesulfonamide Tetrazole, sulfonamide, nitro Potential enzyme inhibition (e.g., carbonic anhydrase) or receptor antagonism .
Losartan () Tetrazole + biphenyl 2-Butyl, chloromethyl imidazole Tetrazole, imidazole Angiotensin II receptor antagonist; tetrazole enhances binding affinity .
Goxalapladib () Naphthyridine 2,3-Difluorophenyl, trifluoromethyl biphenyl Acetamide, naphthyridine Atherosclerosis treatment; fluorophenyl groups improve metabolic stability .
Compound 8 () Tetrazole + imidazole Chlorotrityl-protected tetrazole, methyl propanoate Ester, tetrazole Intermediate in prodrug synthesis; ester group may enhance bioavailability .

Key Observations:

  • Tetrazole Positioning : Unlike losartan, where the tetrazole is directly attached to a biphenyl system for angiotensin receptor binding , the target compound’s tetrazole is linked to a difluorophenyl group, which may redirect selectivity toward other targets (e.g., kinases or sulfotransferases).
  • Sulfonamide vs.
  • Fluorine Substitution : The 3,4-difluoro configuration in the target compound contrasts with Goxalapladib’s 2,3-difluorophenyl group. Ortho-substituted fluorines (as in Goxalapladib) may introduce steric hindrance, whereas para-fluorines (target compound) optimize π-π stacking in binding pockets .

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, a difluorophenyl group, and a sulfonamide moiety, which contribute to its biological activity. The molecular formula is C13H12F2N6O4SC_{13}H_{12}F_2N_6O_4S, with a molecular weight of approximately 395.34 g/mol.

PropertyValue
Molecular FormulaC13H12F2N6O4SC_{13}H_{12}F_2N_6O_4S
Molecular Weight395.34 g/mol
CAS Number942000-05-7

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The tetrazole ring can mimic carboxylate groups, allowing the compound to bind effectively to active sites on enzymes.
  • Receptor Binding : The difluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to receptor sites.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis or function.

Antitumor Activity

Research has indicated that derivatives of sulfonamides, including those related to this compound, show promising antitumor effects. For example, studies have demonstrated that certain sulfonamide derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival .

Anti-inflammatory Properties

This compound has also been evaluated for anti-inflammatory effects. Compounds in this class have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have reported that related sulfonamides exhibit significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics .

Case Studies and Research Findings

  • Antitumor Efficacy : A study examined the effects of related sulfonamide derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells via caspase activation pathways .
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that compounds similar to this compound effectively inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory markers in macrophages.
  • Antimicrobial Testing : A comprehensive evaluation of various derivatives showed that certain sulfonamides possess significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis .

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